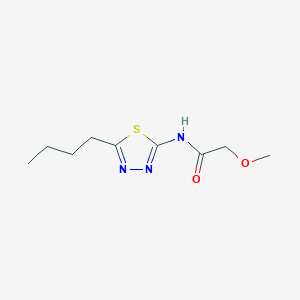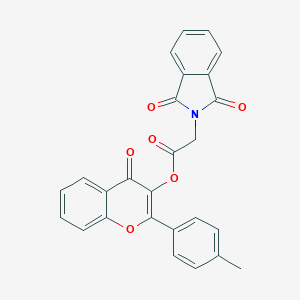![molecular formula C20H23N3O3 B254649 [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone, also known as Methylphenidate, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. Methylphenidate is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been shown to have potential therapeutic benefits in the treatment of other neurological disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Mécanisme D'action
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances the transmission of signals between neurons. The increased activity of dopamine and norepinephrine in the brain has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in individuals with pre-existing heart conditions. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to increase the release of cortisol, a stress hormone that can have negative effects on the body over time.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has several advantages and limitations for use in lab experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers studying the effects of central nervous system stimulants. However, the compound's effects on the body can be unpredictable, which can make it difficult to control for confounding variables in experiments.
Orientations Futures
There are several potential future directions for research on [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate. One area of interest is the compound's potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is the development of new formulations of the compound that can be administered more easily and have fewer side effects. Finally, there is a need for more research on the long-term effects of [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate use, particularly in individuals with pre-existing heart conditions.
Méthodes De Synthèse
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate is synthesized through a multi-step process that involves the condensation of piperidine with ethyl 4-chlorobenzoate to form ethyl 4-piperidinyl-benzoate. The resulting compound is then reacted with methyl 2-bromo-3-nitrobenzoate to form [4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone.
Applications De Recherche Scientifique
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, depression, anxiety, and PTSD. The compound has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
Propriétés
Nom du produit |
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-3-16-7-9-17(10-8-16)21-11-13-22(14-12-21)20(24)18-5-4-6-19(15(18)2)23(25)26/h4-10H,3,11-14H2,1-2H3 |
Clé InChI |
LNUOQQYDEYUFFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
SMILES canonique |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)

![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)


![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)

![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

